molecular formula C21H29ClO3 B13403187 6beta-Chloro Testosterone 17-O-Acetate

6beta-Chloro Testosterone 17-O-Acetate

Cat. No.: B13403187
M. Wt: 364.9 g/mol
InChI Key: CFRQCFFNEVQOPP-UKSDXMLSSA-N
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Description

6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6?-Chloro Testosterone 17-O-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6?-Chloro-17-keto testosterone, while reduction can produce 6?-Chloro-17-hydroxy testosterone .

Scientific Research Applications

6?-Chloro Testosterone 17-O-Acetate has several scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for studying steroidal compounds.

    Biology: Investigated for its effects on muscle growth and development.

    Medicine: Explored for potential therapeutic uses in conditions like muscle wasting and osteoporosis.

    Industry: Utilized in the development of performance-enhancing supplements

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H29ClO3

Molecular Weight

364.9 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1

InChI Key

CFRQCFFNEVQOPP-UKSDXMLSSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C

Origin of Product

United States

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